7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxylic acid
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Overview
Description
7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid is a heterocyclic aromatic compound with potential applications in various fields of scientific research. It is characterized by the presence of chloro, fluoro, hydroxybenzylidene, and cinnoline carboxylic acid functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with 7-chloro-6-fluoro-4-amino-cinnoline-3-carboxylic acid under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields quinones, while reduction of the imine group produces amines .
Scientific Research Applications
7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
Uniqueness
7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
159831-79-5 |
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Molecular Formula |
C16H9ClFN3O3 |
Molecular Weight |
345.71 g/mol |
IUPAC Name |
7-chloro-6-fluoro-4-[(4-hydroxyphenyl)methylideneamino]cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C16H9ClFN3O3/c17-11-6-13-10(5-12(11)18)14(15(16(23)24)21-20-13)19-7-8-1-3-9(22)4-2-8/h1-7,22H,(H,23,24) |
InChI Key |
RLVLMBJONBLFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)O)O |
Origin of Product |
United States |
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